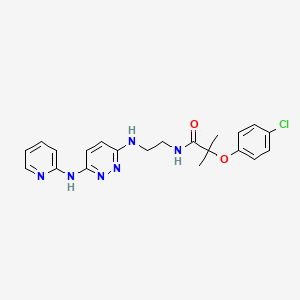

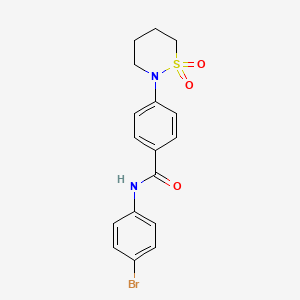

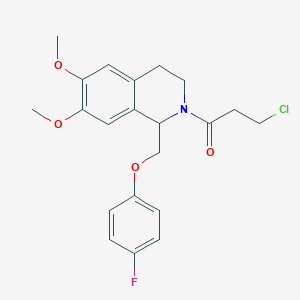

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide" is a complex molecule that likely contains a thiadiazole moiety, a naphthalene group, and an acetamide linkage. While the specific compound is not directly mentioned in the provided papers, similar structures with thiadiazole and naphthalene components have been synthesized and studied for various biological activities, including cytotoxicity, antifungal, and anti-angiogenic properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide involved a nucleophilic reaction followed by the introduction of a hydroxamate group . Similarly, compounds with naphthalene and thiadiazole rings have been synthesized through reactions like nucleophilic substitution, acetylation, and condensation . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which reveals the spatial arrangement of atoms within the crystal lattice and the presence of non-covalent interactions like hydrogen bonding and stacking interactions . These interactions are crucial for the stability of the crystal structure and can influence the compound's reactivity and biological activity.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be influenced by the presence of functional groups like the hydroxamate, which can chelate metal ions, or the thiadiazole ring, which can participate in various chemical reactions . The reactivity can also be predicted using computational methods such as density functional theory (DFT) calculations, which provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the presence of hydrogen bonds can enhance the solubility in polar solvents, while stacking interactions can affect the melting point . The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), can be predicted using tools like FAF-Drugs, which help in assessing the drug-likeness of the compounds .

Scientific Research Applications

Antiviral Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide and its derivatives have shown promising results in antiviral research. For instance, Hamad et al. (2010) synthesized a series of naphthalene derivatives, including 2-(naphthalen-2-yloxy)-N-[(aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl] acetamides, which exhibited inhibitory activity against HIV-1 and HIV-2 in MT-4 cells (Hamad et al., 2010). Additionally, Zhan et al. (2009) synthesized 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide derivatives as novel non-nucleoside HIV-1 reverse transcriptase inhibitors, showing potent inhibition of HIV-1 replication (Zhan et al., 2009).

Anticancer Potential

Research has also explored the anticancer potential of related compounds. Ekrek et al. (2022) synthesized thiadiazole derivatives and evaluated their cytotoxic activities against various cancer cell lines, demonstrating significant anticancer activity (Ekrek et al., 2022). Oftadeh et al. (2013) conducted a density functional theory study on similar acetamide derivatives, finding that certain substitutions enhanced their potential as anti-HIV drugs, which may have implications in cancer treatment as well (Oftadeh et al., 2013).

Dyeing Applications

In a different application, Malik et al. (2018) synthesized N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives for use as acid dyes, demonstrating the versatility of thiadiazole compounds in industrial applications such as dyeing (Malik et al., 2018).

Pharmaceutical Research

In pharmaceutical research, Faheem (2018) focused on computational and pharmacological evaluation of heterocyclic derivatives, including those related to thiadiazole, for their potential in toxicity assessment, tumour inhibition, and other therapeutic actions (Faheem, 2018).

properties

IUPAC Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O2S3/c1-11-22-23-17(29-11)21-16(27)10-28-19-25-24-18(30-19)20-15(26)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-10H2,1H3,(H,20,24,26)(H,21,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBICWUMBHECFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(naphthalen-1-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2508955.png)

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)

![7-(3-chloro-4-methylphenyl)-N-(3-morpholinopropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2508966.png)

![6-Tert-butyl-2-[[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]methyl]pyridazin-3-one](/img/structure/B2508968.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2508972.png)